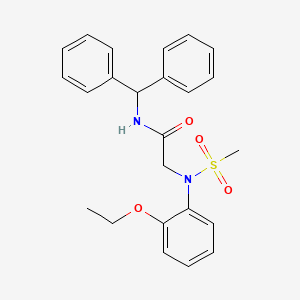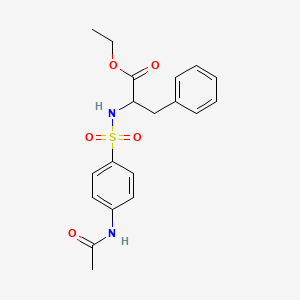![molecular formula C17H25N B15153256 1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B15153256.png)
1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] is a complex organic compound with a unique spiro structure This compound is characterized by its tetrahydrospirobenzazepine core, which is fused with a cyclohexane ring The presence of two methyl groups at positions 1 and 5 further distinguishes its chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate benzazepine derivative, followed by spirocyclization to introduce the cyclohexane ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or amines.
科学研究应用
1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The compound’s spiro structure allows it to fit into unique binding sites, influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 1,5-Dimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane]
- 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexane]
Comparison
Compared to similar compounds, 1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] is unique due to its specific substitution pattern and spiro structure. These features contribute to its distinct chemical reactivity and biological activity. For example, the presence of methyl groups at positions 1 and 5 may enhance its stability and binding affinity to certain targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H25N |
|---|---|
分子量 |
243.4 g/mol |
IUPAC 名称 |
1,5-dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane] |
InChI |
InChI=1S/C17H25N/c1-13-12-17(10-6-3-7-11-17)18-14(2)16-9-5-4-8-15(13)16/h4-5,8-9,13-14,18H,3,6-7,10-12H2,1-2H3 |
InChI 键 |
MLKXKMPAUIUUOA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(CCCCC2)NC(C3=CC=CC=C13)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B15153193.png)
![4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B15153198.png)
![N-(4-chlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B15153205.png)
![N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B15153216.png)

![2-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B15153233.png)
![4-methyl-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153239.png)
![2-(2-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethoxy)ethanol](/img/structure/B15153244.png)
![2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B15153249.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153264.png)
![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153272.png)
![4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline](/img/structure/B15153284.png)
![4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B15153290.png)
